molecular formula C6H10ClF2N B13451638 6,6-Difluoro-1-azaspiro[3.3]heptane hydrochloride CAS No. 2913266-99-4

6,6-Difluoro-1-azaspiro[3.3]heptane hydrochloride

Cat. No.: B13451638
CAS No.: 2913266-99-4
M. Wt: 169.60 g/mol
InChI Key: VUZVYRLEKDSEAV-UHFFFAOYSA-N
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Description

6,6-Difluoro-1-azaspiro[3.3]heptane hydrochloride is a synthetic compound characterized by its unique spirocyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Difluoro-1-azaspiro[3.3]heptane hydrochloride typically involves a multi-step process. One common method starts with the commercially available cyclobutanone. The key steps include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

6,6-Difluoro-1-azaspiro[3.3]heptane hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while reduction could produce an amine or alkane.

Scientific Research Applications

6,6-Difluoro-1-azaspiro[3.3]heptane hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a bioisostere in the design of biologically active compounds.

    Medicine: It is investigated for its potential use in pharmaceuticals, particularly as an alternative to piperidine-based drugs.

    Industry: It may be used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 6,6-Difluoro-1-azaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets. As a bioisostere of piperidine, it can mimic the biological activity of piperidine-containing compounds. This interaction often involves binding to receptors or enzymes, thereby modulating their activity and leading to a therapeutic effect .

Comparison with Similar Compounds

Similar Compounds

    2-Azaspiro[3.3]heptane: Another spirocyclic compound with similar structural features.

    6,6-Difluoro-2-azaspiro[3.3]heptane: A closely related compound with a different substitution pattern.

Uniqueness

6,6-Difluoro-1-azaspiro[3.3]heptane hydrochloride is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

CAS No.

2913266-99-4

Molecular Formula

C6H10ClF2N

Molecular Weight

169.60 g/mol

IUPAC Name

6,6-difluoro-1-azaspiro[3.3]heptane;hydrochloride

InChI

InChI=1S/C6H9F2N.ClH/c7-6(8)3-5(4-6)1-2-9-5;/h9H,1-4H2;1H

InChI Key

VUZVYRLEKDSEAV-UHFFFAOYSA-N

Canonical SMILES

C1CNC12CC(C2)(F)F.Cl

Origin of Product

United States

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